2-Bromopyrazolo[1,5-a]pyrimidin-6-amine
Description
2-Bromopyrazolo[1,5-a]pyrimidin-6-amine is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core substituted with a bromine atom at position 2 and an amine group at position 4. Its molecular formula is C₆H₅BrN₄, with a molecular weight of 215.03 g/mol.
Synthetic routes for pyrazolo[1,5-a]pyrimidine derivatives often involve cyclization reactions between aromatic ketones and aldehydes in the presence of ammonium acetate and acetic acid . For brominated analogs, halogenation steps (e.g., bromination of preformed pyrazolo[1,5-a]pyrimidine cores) or Suzuki coupling with brominated boronic acids may be employed .
Properties
IUPAC Name |
2-bromopyrazolo[1,5-a]pyrimidin-6-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN4/c7-5-1-6-9-2-4(8)3-11(6)10-5/h1-3H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFTOXKVODIMXPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2N=CC(=CN2N=C1Br)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Aminopyrazoles with 1,3-Dicarbonyl Compounds
A common approach involves the cyclocondensation of 3-aminopyrazole derivatives with 1,3-dicarbonyl compounds or their equivalents to form the pyrazolo[1,5-a]pyrimidine scaffold. This method allows functionalization at multiple positions, including position 6 where the amino group is located.
- For example, 5-amino-3-methylpyrazole reacts with diethyl malonate under basic conditions (sodium ethanolate) to yield a dihydroxy intermediate, which upon further cyclization forms the pyrazolo[1,5-a]pyrimidine core.
Bromination at Position 2
Selective bromination at position 2 of the pyrazolo[1,5-a]pyrimidine ring is achieved using bromine or brominating reagents under controlled conditions.
One documented method involves treating the pyrazolo[1,5-a]pyrimidine intermediate with a saturated aqueous solution of bromine in ethanol, with nitrogen bubbling to control the reaction atmosphere. After completion, the reaction mixture is basified, and the brominated product is isolated by crystallization.
Another approach uses 2-bromo-malonaldehyde as a bromine source in the presence of a base such as potassium hydroxide under microwave irradiation at 110 °C, affording 6-bromo-pyrazolo[1,5-a]pyrimidine derivatives with good yields (around 87%).
Amination at Position 6
The amino group at position 6 can be introduced via nucleophilic substitution of a suitable leaving group (e.g., chlorine) or direct amination.
For instance, chlorination of pyrazolo[1,5-a]pyrimidinone intermediates with phosphorus oxychloride yields 5,7-dichloro derivatives, which undergo selective nucleophilic substitution with amines such as morpholine or other amines to introduce the amino group at position 6.
Amination reactions are often performed under basic conditions to favor substitution at the desired position, with high selectivity and yields reported.
Microwave-Assisted Synthesis
Microwave irradiation has been employed to accelerate the synthesis of pyrazolo[1,5-a]pyrimidine derivatives, including 2-bromo-substituted compounds.
- A three-step microwave-assisted protocol involves: (1) reaction of aryl acetonitriles with dimethylformamide-dimethylacetal, (2) treatment with hydrazine hydrobromide to form aminopyrazole intermediates, and (3) cyclization with malondialdehydes or equivalents to yield the final pyrazolo[1,5-a]pyrimidine derivatives. This method achieves good to excellent yields (20–93%) within one hour total reaction time.
The selectivity of halogenation and amination steps is influenced by the electronic properties of the pyrazolo[1,5-a]pyrimidine core and the nature of substituents already present on the ring.
Microwave-assisted methods significantly reduce reaction times and improve yields, making them attractive for rapid library synthesis in drug discovery.
The use of 2-bromo-malonaldehyde as a bromine source under basic and microwave conditions provides a green chemistry approach with high efficiency.
Purification typically involves crystallization or chromatographic techniques, with the choice depending on the scale and desired purity.
The preparation of 2-Bromopyrazolo[1,5-a]pyrimidin-6-amine involves a combination of cyclocondensation, selective bromination, and amination reactions. Advances in microwave-assisted synthesis and the use of specific brominating agents have enhanced the efficiency and selectivity of these processes. The methods summarized here provide a robust framework for the synthesis of this compound, supporting its application in pharmaceutical and chemical research.
Chemical Reactions Analysis
2-Bromopyrazolo[1,5-a]pyrimidin-6-amine undergoes various types of chemical reactions, including:
Substitution Reactions: Common reagents include halogenating agents and nucleophiles.
Oxidation and Reduction Reactions: These reactions are typically carried out using oxidizing agents like hydrogen peroxide or reducing agents such as sodium borohydride.
Cyclization Reactions: These reactions often involve the formation of fused ring systems, which are crucial for the compound’s biological activity.
Scientific Research Applications
2-Bromopyrazolo[1,5-a]pyrimidin-6-amine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-Bromopyrazolo[1,5-a]pyrimidin-6-amine involves its interaction with specific molecular targets and pathways. The compound’s enzymatic inhibitory activity is attributed to its ability to bind to the active sites of enzymes, thereby blocking their activity . This interaction is facilitated by the compound’s unique structural features, which allow it to fit snugly into the enzyme’s active site .
Comparison with Similar Compounds
Key Observations :
Kinase Inhibition
Pyrazolo[1,5-a]pyrimidin-6-amine derivatives are explored as kinase inhibitors. For example, 1H-pyrazolo[3,4-d]pyrimidin-6-amine derivatives act as dual adenosine A₂A/A₁ receptor antagonists, with compound 11o showing promise for Parkinson’s disease treatment . Bromine’s electron-withdrawing effects may modulate binding interactions in kinase domains, though specific data for 2-bromo derivatives require further study.
Anticancer Activity
4-(Dichloromethyl)pyrazolo[1,5-a][1,3,5]triazine derivatives demonstrate cytotoxicity against cancer cell lines (e.g., compound 3ba), suggesting that halogenated pyrazoloheterocycles can disrupt DNA synthesis or kinase signaling .
Fluorescent Probes
Imidazo[1,5-a]pyridine-based fluorophores exhibit solvatochromic behavior and membrane intercalation .
Stability and Reactivity
- Thermal Stability : Pyrazolo[1,5-a]pyrimidin-6-amine derivatives are stable under recommended storage conditions (2–8°C, inert atmosphere) . Bromine substitution may slightly reduce thermal stability due to increased molecular weight.
- Reactivity: The bromine atom at position 2 enables cross-coupling reactions (e.g., Suzuki-Miyaura) for further functionalization, a strategy used in synthesizing 3-cyanophenyl-substituted pyrazolopyrimidines .
Toxicity and Handling
- Acute Toxicity: Pyrazolo[1,5-a]pyrimidin-6-amine is classified as H302 (harmful if swallowed) and H319 (causes serious eye irritation) .
- Environmental Impact : Brominated compounds require careful disposal to prevent ecosystem contamination .
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